N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
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Overview
Description
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine typically involves the reaction of pyridine derivatives with pyrrole under specific conditions. One common method includes the use of allyl halides in the presence of a base to facilitate the formation of the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to ensure the proper formation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine exerts its effects involves interactions with various molecular targets. The pyridine and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the allyl and pyrrole groups.
Tri(pyridin-4-yl)amine: Contains three pyridine rings but no pyrrole or allyl groups.
Uniqueness
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is unique due to the presence of both pyrrole and pyridine rings, as well as the allyl group.
Properties
IUPAC Name |
N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDMSRNGFHLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=NC=C1)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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